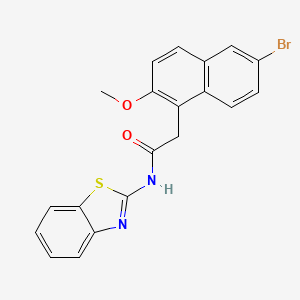![molecular formula C21H18BrN5S B4641383 3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile](/img/structure/B4641383.png)
3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile
Overview
Description
3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile is a complex organic compound that features a combination of bromophenyl, dimethylindole, triazole, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the bromophenyl and dimethylindole groups. The final step involves the addition of the sulfanyl and propanenitrile groups under controlled conditions. Specific reagents and catalysts, such as palladium or copper catalysts, are often used to facilitate these reactions .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems to monitor and adjust reaction conditions would ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are commonly employed to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the bromophenyl and triazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazole
- 3-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazole
- 2-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazole
Uniqueness
The uniqueness of 3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[4-(4-bromophenyl)-5-(2,3-dimethyl-1H-indol-5-yl)-1,2,4-triazol-3-yl]sulfanyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN5S/c1-13-14(2)24-19-9-4-15(12-18(13)19)20-25-26-21(28-11-3-10-23)27(20)17-7-5-16(22)6-8-17/h4-9,12,24H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVPTBHGBAPIGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C3=NN=C(N3C4=CC=C(C=C4)Br)SCCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(2,3,5-trimethylphenoxy)pentyl]pyrrolidine](/img/structure/B4641304.png)
![2,2,2-trichloro-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B4641307.png)
![4-{[2-(3-methylbutoxy)benzoyl]amino}butanoic acid](/img/structure/B4641326.png)
![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-4-methylbenzamide](/img/structure/B4641329.png)

![N~3~-[4-(2,4-DIMETHYLPHENYL)-1,3-THIAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4641337.png)
![1-[1-(2-bromophenyl)-5-hydroxy-2-methylindol-3-yl]ethanone](/img/structure/B4641339.png)
![1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4641342.png)
![1-(3,4-dichlorophenyl)-5-{[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-tetrazole](/img/structure/B4641350.png)
METHANONE](/img/structure/B4641362.png)
![1-[3-ACETYL-1-(4-ACETYLPHENYL)-5-METHYL-1H-PYRAZOL-4-YL]ETHAN-1-ONE](/img/structure/B4641371.png)
![ETHYL 3-{[(3,4-DIFLUOROANILINO)CARBONYL]AMINO}PROPANOATE](/img/structure/B4641388.png)
![2-amino-6-(2-methylbutan-2-yl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4641389.png)
![2-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4641397.png)
